1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Liquid crystal mesophase engineering Nematic mixture formulation Low-temperature LCD component

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (abbreviated EDPrB) is a fluorinated liquid-crystal monomer (FLCM) belonging to the 2,3-difluoro-1,4-phenylene class with a trans-4-propylcyclohexyl mesogenic core and an ethoxy terminal chain. It is a solid at ambient temperature (20 °C) with a molecular weight of 282.37 Da and a calculated logP of approximately 5.44–5.70, indicating significant lipophilicity.

Molecular Formula C17H24F2O
Molecular Weight 282.37 g/mol
CAS No. 174350-05-1
Cat. No. B065174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
CAS174350-05-1
Molecular FormulaC17H24F2O
Molecular Weight282.37 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F
InChIInChI=1S/C17H24F2O/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(20-4-2)17(19)16(14)18/h10-13H,3-9H2,1-2H3
InChIKeyBOAHGIPRRKDVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (CAS 174350-05-1): Technical Baseline for Procurement and Research Selection


1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (abbreviated EDPrB) is a fluorinated liquid-crystal monomer (FLCM) belonging to the 2,3-difluoro-1,4-phenylene class with a trans-4-propylcyclohexyl mesogenic core and an ethoxy terminal chain . It is a solid at ambient temperature (20 °C) with a molecular weight of 282.37 Da and a calculated logP of approximately 5.44–5.70, indicating significant lipophilicity . The compound exhibits a mesomorphic range of 57.0–62.0 °C, characteristic of a narrow, low-temperature liquid-crystalline phase useful as a component in room-temperature nematic mixtures . EDPrB has emerged as a compound of dual interest: it serves as a functional monomer in liquid-crystal display (LCD) formulations and, concurrently, as a representative FLCM in environmental occurrence, metabolic fate, and toxicological studies due to its widespread detection in indoor dust, sediment, human serum, and breast milk [1][2].

Why Generic Substitution Fails for 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Structural Determinants of Performance and Toxicology


Structurally analogous FLCMs within the 2,3-difluoro-1,4-phenylene class cannot be freely interchanged with EDPrB because both the alkoxy chain length and the aromatic core architecture independently govern mesomorphic phase behavior, physical state at ambient temperature, environmental degradation kinetics, and compound-specific toxicological mechanisms. The ethoxy terminal group produces a solid physical state and a narrow, low-onset mesophase (57.0–62.0 °C), whereas the butoxy homolog (BDPrB) is a liquid at 20 °C and the biphenyl-extended analog (EDPB) exhibits a mesomorphic range spanning 77.0–175.0 °C [1]. In biological systems, EDPrB uniquely disrupts meiotic progression via SYCP1/SYCP3 downregulation—an effect not shared by BDPrB—while both compounds converge on CYP17A1-mediated steroidogenesis inhibition [2]. These compound-specific features mean that substituting a close homolog or analog alters not only the formulation's electro-optical performance but also its environmental persistence, metabolic profile, and endocrine-disruption signature, rendering generic substitution scientifically indefensible without explicit experimental validation.

Quantitative Differentiation Evidence for 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) vs. Closest Structural Analogs


Mesomorphic Range: EDPrB vs. Biphenyl-Extended Analog EDPB (Direct Head-to-Head Comparison)

EDPrB exhibits a mesomorphic range of 57.0–62.0 °C, representing a narrow, low-onset liquid-crystalline window . In contrast, the biphenyl-extended analog 4-ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)biphenyl (EDPB, CAS 189750-98-9) displays a mesomorphic range of 77.0–175.0 °C—a 20 °C higher onset temperature and a 113 °C wider operational window . This difference means EDPrB enters its mesophase closer to ambient temperature, making it suitable as a low-melting component in room-temperature nematic mixtures, whereas EDPB requires higher thermal input to access its liquid-crystalline state.

Liquid crystal mesophase engineering Nematic mixture formulation Low-temperature LCD component

Physical State at Ambient Temperature: EDPrB (Solid) vs. Butoxy Homolog BDPrB (Liquid) — Direct Comparison

At 20 °C, EDPrB is a white to almost-white crystalline powder, whereas its butoxy homolog 1-butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (BDPrB, CAS 208709-55-1) is a colorless clear liquid with a specific gravity of 1.04 and a refractive index of 1.49 . The ethoxy-to-butoxy chain extension of two methylene units converts the compound from a solid to a liquid at ambient conditions, fundamentally altering handling, storage, dosing accuracy, and dissolution kinetics in mixture formulations.

Material handling and storage LC mixture formulation compatibility Physical property screening

Compound-Specific Reproductive Toxicity: EDPrB Disrupts Meiotic Progression Unlike BDPrB (Head-to-Head Rodent Study)

In a 70-day exposure study using male ICR mice, both EDPrB and BDPrB reduced serum testosterone and increased progesterone via CYP17A1 inhibition; however, EDPrB specifically disrupted meiotic progression by downregulating synaptonemal complex proteins SYCP1 and SYCP3—an effect not observed with BDPrB [1]. This compound-specific reproductive toxicity demonstrates that EDPrB possesses an additional mechanism of testicular dysfunction beyond the shared steroidogenic inhibition, making its toxicological profile distinct from its closest homolog.

Endocrine disruption screening Reproductive toxicology FLCM risk assessment

UV/Peroxydisulfate Degradation Kinetics: Ethoxy-Containing FLCMs (Including EDPrB) vs. Non-Ethoxy FLCMs (Class-Level Inference)

A systematic structure-reactivity study of 12 fluorinated LCMs under UV/peroxydisulfate (UV/PDS) treatment established that FLCMs bearing an ethoxy substituent (the class to which EDPrB belongs) exhibit first-order degradation rate constants (k) of 1.10–1.26 h⁻¹—approximately 4-fold higher than FLCMs lacking both biphenyl and ethoxy groups (k = 0.27–0.30 h⁻¹) [1]. This class-level differentiation is driven by the ethoxy group's electron-donating effect, which provides additional attackable sites for HO• and SO4•⁻ radical species. EDPrB, as a representative ethoxy-containing, non-biphenyl FLCM, is predicted to fall within the 1.10–1.26 h⁻¹ kinetic regime.

Advanced oxidation processes FLCM environmental remediation Structure-reactivity relationships

Metabolic Half-Life Characterization: EDPrB as the First Fully Metabolically Profiled LCM (Supporting Evidence)

EDPrB is the first fluorinated LCM for which comprehensive in vitro metabolic pathways have been elucidated across six species (human, rat, pig, Cyprinus carpio, crucian carp, and Channa argus) using liver microsomal incubation followed by GC/LC-HRMS structural identification [1]. The in vitro elimination half-life (t1/2) of EDPrB ranges from 1,840.6 to 12,488.2 minutes across species, with 20 species-dependent metabolites identified via dealkylation, H-abstraction, and hydroxylation pathways; 12 of these metabolites were subsequently confirmed in vivo in Sprague-Dawley rat urine, serum, and feces [1][2]. While no direct comparator LCM has been equivalently profiled, EDPrB's uniquely comprehensive metabolic dataset establishes it as the best-characterized FLCM for toxicokinetic modeling.

LCM metabolism In vitro-in vivo extrapolation Human health risk assessment

Zebrafish Hepatotoxicity: Dose-Response Quantification of EDPrB-Induced Metabolic Disruption (Supporting Evidence)

Chronic exposure (21 days) of adult zebrafish (Danio rerio) to EDPrB at environmentally relevant concentrations (1, 10, and 100 μg/L) produced dose-dependent hepatotoxicity characterized by elevated transaminase activities, inhibited antioxidant levels, and significant disruption of hepatic lipid metabolism [1]. At the highest tested concentration (100 μg/L), total hepatic cholesterol was reduced 2.3-fold and triglyceride content was reduced 1.82-fold relative to unexposed controls [1]. Molecular docking simulations further confirmed that EDPrB exhibits strong binding affinity to lipid metabolism proteins (−8.9 to −6.7 kcal/mol) and endoplasmic reticulum stress proteins (−9.3 to −5.8 kcal/mol) [1][2].

Aquatic toxicology Hepatic metabolism disruption FLCM ecotoxicology

Validated Application Scenarios for 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene Based on Quantitative Differentiation Evidence


Low-Temperature Nematic LCD Mixture Component Leveraging Narrow, Low-Onset Mesophase

EDPrB's mesomorphic range of 57.0–62.0 °C—with an onset temperature 20 °C lower than the biphenyl analog EDPB (77.0 °C onset)—positions it as a targeted low-melting dopant for room-temperature nematic liquid crystal formulations [1]. Mixture designers seeking to depress the crystalline-to-nematic transition without broadening the mesophase beyond the device operating window can incorporate EDPrB at precisely controlled weight percentages, using its narrow 5 °C liquid-crystalline span to fine-tune the mixture's lower temperature boundary without excessively elevating the clearing point. Its solid physical state further permits accurate gravimetric addition during formulation .

FLCM Metabolic Fate Benchmark for Cross-Species Toxicokinetic Modeling

As the only FLCM with complete in vitro metabolic pathway elucidation across six vertebrate species—including humans, rodents, and three fish species—EDPrB serves as the de facto benchmark compound for developing and validating physiologically based pharmacokinetic (PBPK) models of FLCM disposition [1]. The availability of species-specific t1/2 values (1,840.6–12,488.2 min) and 20 structurally confirmed metabolites enables quantitative in vitro-to-in vivo extrapolation (IVIVE) that is not currently feasible for any other individual FLCM . Researchers procuring EDPrB for metabolic studies benefit from the richest existing reference dataset in the LCM chemical space.

Compound-Specific Endocrine Disruption Screening Using EDPrB's Unique Meiotic Toxicity Signature

EDPrB's demonstrated ability to downregulate synaptonemal complex proteins SYCP1 and SYCP3—a meiotic disruption mechanism not shared by the butoxy homolog BDPrB—establishes it as a probe compound for investigating FLCM-induced reproductive toxicity beyond canonical steroidogenic interference [1]. Toxicological screening programs that include EDPrB as a representative FLCM can capture meiotic hazard endpoints that would be missed if relying solely on BDPrB or other FLCMs lacking this specific molecular initiating event. This compound-specific toxicological differentiation directly supports EDPrB's selection for regulatory hazard identification studies requiring comprehensive reproductive endpoint coverage.

UV/Peroxydisulfate Advanced Oxidation Process Validation Using EDPrB as Ethoxy-Class FLCM Surrogate

EDPrB, as a member of the ethoxy-containing FLCM class with predicted UV/PDS degradation rate constants in the 1.10–1.26 h⁻¹ range, is structurally representative of approximately one-third of commercially significant FLCMs that incorporate alkoxy terminal groups [1]. Environmental engineering laboratories developing or validating advanced oxidation processes for FLCM-contaminated wastewater can use EDPrB as a kinetically well-characterized surrogate to benchmark reactor performance, with the understanding that its degradation rate is approximately 4-fold faster than non-ethoxy FLCMs (k = 0.27–0.30 h⁻¹), thereby establishing conservative vs. optimistic treatment design boundaries [1].

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